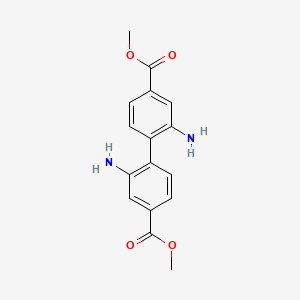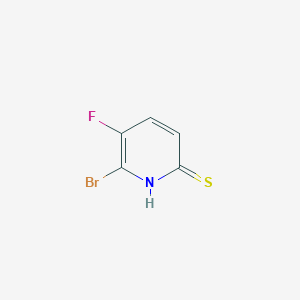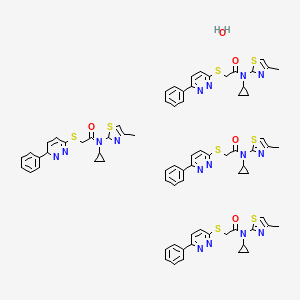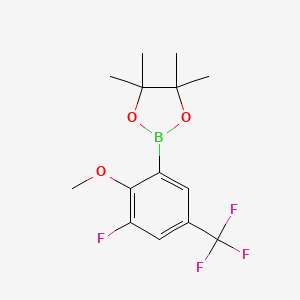![molecular formula C8H10ClNS B14018195 4-Chloro-2-[(methylsulfanyl)methyl]aniline CAS No. 21502-31-8](/img/structure/B14018195.png)
4-Chloro-2-[(methylsulfanyl)methyl]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenamine, 4-chloro-2-[(methylthio)methyl]-: is an organic compound with the molecular formula C8H10ClNS It is a derivative of benzenamine, where the amino group is substituted with a chlorine atom at the fourth position and a methylthio group at the second position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of benzenamine, 4-chloro-2-[(methylthio)methyl]- typically involves the chlorination of benzenamine followed by the introduction of the methylthio group. One common method is:
Chlorination: Benzenamine is reacted with chlorine gas in the presence of a catalyst such as iron(III) chloride to introduce the chlorine atom at the fourth position.
Methylthio Substitution: The chlorinated benzenamine is then reacted with methylthiol in the presence of a base such as sodium hydroxide to introduce the methylthio group at the second position.
Industrial Production Methods: Industrial production of benzenamine, 4-chloro-2-[(methylthio)methyl]- follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Benzenamine, 4-chloro-2-[(methylthio)methyl]- can undergo oxidation reactions to form sulfoxides and sulfones.
Reduction: The compound can be reduced to remove the chlorine or methylthio groups under specific conditions.
Substitution: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dechlorinated or demethylthiolated benzenamine derivatives.
Substitution: Various substituted benzenamine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Benzenamine, 4-chloro-2-[(methylthio)methyl]- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of benzenamine, 4-chloro-2-[(methylthio)methyl]- involves its interaction with specific molecular targets and pathways. The chlorine and methylthio groups can influence the compound’s reactivity and binding affinity to biological molecules. For example, the compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects.
Comparación Con Compuestos Similares
Benzenamine, 4-chloro-2-methyl-: Similar structure but lacks the methylthio group.
Benzenamine, 2-chloro-4-(methylsulfonyl)-: Contains a methylsulfonyl group instead of a methylthio group.
Uniqueness: Benzenamine, 4-chloro-2-[(methylthio)methyl]- is unique due to the presence of both chlorine and methylthio groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
21502-31-8 |
|---|---|
Fórmula molecular |
C8H10ClNS |
Peso molecular |
187.69 g/mol |
Nombre IUPAC |
4-chloro-2-(methylsulfanylmethyl)aniline |
InChI |
InChI=1S/C8H10ClNS/c1-11-5-6-4-7(9)2-3-8(6)10/h2-4H,5,10H2,1H3 |
Clave InChI |
TUZOKUVGOHPVIO-UHFFFAOYSA-N |
SMILES canónico |
CSCC1=C(C=CC(=C1)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Fluoro-5-((7-(methylsulfonyl)-3-oxo-2,3-dihydrospiro[indene-1,2'-[1,3]dioxolan]-4-YL)oxy)benzonitrile](/img/structure/B14018127.png)
![N1-(4-methoxyphenyl)-2-[2-bromo-1-(4-nitrophenyl)ethylidene]-1-(2-hydroxyethyl)hydrazine-1-carbothioamide](/img/structure/B14018134.png)
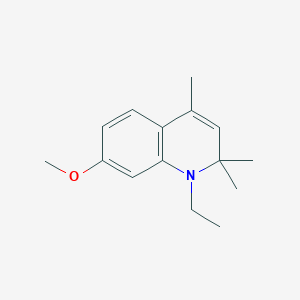
![3',4'-Difluoro-2,5-dimethoxy-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14018146.png)
![4-[1,3-bis[[4-(dimethylamino)phenyl]methyl]-1,3-diazinan-2-yl]-N,N-bis(2-chloroethyl)-3-methylaniline](/img/structure/B14018154.png)
